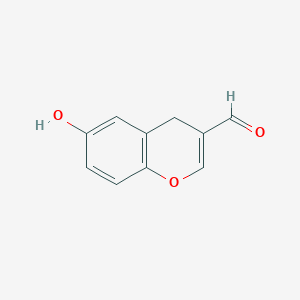

6-Hydroxy-4H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

6-hydroxy-4H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-2,4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQORCVQVGLVTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)OC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a catalyst, followed by cyclization to form the chromene ring . The reaction conditions typically include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 6-Hydroxy-4H-chromene-3-carboxylic acid.

Reduction: 6-Hydroxy-4H-chromene-3-methanol.

Substitution: 6-Alkoxy-4H-chromene-3-carbaldehyde.

Scientific Research Applications

6-Hydroxy-4H-chromene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Cl, F) enhance halogen bonding (e.g., Cl···F in ), while methyl groups favor π-π stacking .

- The hydroxyl group in 6-hydroxy derivatives likely promotes hydrogen bonding, though crystallographic data are lacking .

Physicochemical Properties

Biological Activity

6-Hydroxy-4H-chromene-3-carbaldehyde, a derivative of chromone, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8O3

- Molecular Weight : 176.17 g/mol

This compound features a chromone backbone, which is known for its versatile reactivity due to the presence of both electron-donating and electron-withdrawing groups.

Antioxidant Activity

Research indicates that chromone derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Anti-diabetic Potential

Recent studies have explored the potential of chromone derivatives as anti-diabetic agents. In silico studies suggest that this compound may act as an inhibitor of enzymes involved in glucose metabolism.

Case Study : A study utilized molecular docking simulations to assess the binding affinity of this compound with insulin-degrading enzyme (IDE). The results indicated a strong binding affinity, suggesting its potential role in managing diabetes.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Antioxidant Mechanism : The hydroxyl group in the structure allows for hydrogen donation, neutralizing free radicals.

- Enzyme Inhibition : The aldehyde group can form reversible covalent bonds with active site residues in target enzymes, inhibiting their function.

- Receptor Interaction : Chromone derivatives are known to interact with various receptors, potentially modulating signaling pathways related to inflammation and metabolism.

Q & A

Q. What advanced techniques characterize non-covalent interactions in supramolecular assemblies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.